Neutral Antagonism vs. Inverse Agonism at the µ-Opioid Receptor Following Morphine Pretreatment
In HEK293 cell membranes expressing the human µ-opioid receptor (MOR), pretreatment with morphine converts the antagonist naloxone into an inverse agonist, which suppresses basal [³⁵S]GTPγS binding. In contrast, 6β-naloxol and its analog 6β-naltrexol remain neutral antagonists under the same conditions, exhibiting no suppression of basal signaling [1].
| Evidence Dimension | Effect on basal [³⁵S]GTPγS binding at MOR after morphine pretreatment |
|---|---|
| Target Compound Data | Neutral antagonist; no significant suppression of basal signaling |
| Comparator Or Baseline | Naloxone: Inverse agonist; significant suppression of basal signaling |
| Quantified Difference | Qualitative difference in functional activity (inverse agonist vs. neutral antagonist) |
| Conditions | Transfected HEK293 cell membranes, [³⁵S]GTPγS binding assay, following morphine pretreatment |
Why This Matters
This functional divergence means that using naloxone in models of opioid dependence can confound results by introducing inverse agonism, whereas 6β-naloxol provides a cleaner readout of antagonist-mediated blockade.
- [1] Wang D, Sun X, Sadée W. Different effects of opioid antagonists on mu-, delta-, and kappa-opioid receptors with and without agonist pretreatment. J Pharmacol Exp Ther. 2007 May;321(2):544-52. View Source
